molecular formula C8H10OS B118580 Benzyl methyl sulfoxide CAS No. 824-86-2

Benzyl methyl sulfoxide

Cat. No.: B118580
CAS No.: 824-86-2
M. Wt: 154.23 g/mol
InChI Key: LISVNGUOWUKZQY-UHFFFAOYSA-N
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Description

Benzyl methyl sulfoxide is an organic compound with the molecular formula C8H10OS. It is characterized by the presence of a sulfoxide group bonded to a benzyl group and a methyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methyl sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. The reaction proceeds under green conditions without the need for a metal catalyst, making it an environmentally friendly approach .

Industrial Production Methods: In industrial settings, this compound is typically produced using low-cost and readily available raw materials. The process involves the reaction of methyl aromatic hydrocarbons with suitable oxidizing agents to yield functionalized benzyl sulfoxides. This method is advantageous due to its high functional group tolerance and good product yields .

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl sulfoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include aromatic aldehydes, benzyl methyl sulfides, and other functionalized sulfoxides.

Comparison with Similar Compounds

  • Dimethyl sulfoxide (DMSO)
  • Benzyl sulfoxide
  • Methyl sulfoxide
  • Dibenzyl sulfoxide

Comparison: Benzyl methyl sulfoxide is unique due to its specific combination of a benzyl group and a methyl group attached to the sulfoxide moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, dimethyl sulfoxide is widely used as a solvent and reagent in organic synthesis, but it lacks the benzyl group that provides additional reactivity and functionalization options in this compound .

Properties

IUPAC Name

methylsulfinylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISVNGUOWUKZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002662
Record name [(Methanesulfinyl)methyl]benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-86-2
Record name [(Methylsulfinyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Methylsulphinyl)toluene
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Record name [(Methanesulfinyl)methyl]benzene
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Record name α-(methylsulphinyl)toluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl methyl sulfoxide
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Benzyl methyl sulfoxide
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Benzyl methyl sulfoxide
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Benzyl methyl sulfoxide
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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for benzyl methyl sulfoxide?

A1: this compound is represented by the molecular formula C8H10OS [, , , ]. Its molecular weight is 154.21 g/mol. While specific spectroscopic data isn't extensively detailed in the provided papers, characteristic peaks in NMR and IR spectroscopy would be expected for the sulfoxide functional group and aromatic ring system.

Q2: How does the structure of this compound influence its inclusion within chiral cavities formed by molecules like (R)-phenylglycyl-(R)-phenylglycine?

A2: Research indicates that (R)-phenylglycyl-(R)-phenylglycine forms layer structures, creating chiral cavities that demonstrate enantioselective inclusion of this compound []. The selectivity arises from the interaction between the sulfoxide's chiral sulfur center and the cavity's defined chiral environment, largely dictated by the C-terminal phenyl group orientation within the dipeptide molecule [].

Q3: Does the solvent environment affect the conformational preference of carbanions derived from this compound?

A3: Yes, solvent significantly influences the stereochemical outcome of deuteration in this compound []. Studies reveal that the relative rates of diastereotopic methylene proton exchange vary greatly depending on the solvent, indicating shifts in conformational stability of the intermediate carbanions []. For example, ratios shift from 14:1 in D2O/NaOD to 0.5:1 in t-butanol-OD/NaO-t-butyl []. Similar trends are observed when quenching α-lithiothis compound with D2O, with diastereomeric ratios ranging from 1.7:1 in DMSO to 0.065:1 in THF [].

Q4: What can be said about the pyramidal inversion mechanism of this compound based on theoretical studies?

A4: Theoretical investigations using ab initio and DFT methods have provided valuable insights into the pyramidal inversion mechanism of this compound []. These studies calculate the energy barrier for this inversion process to be in the range of 38.7-47.1 kcal/mol, aligning well with experimental data on racemization via pyramidal inversion []. Furthermore, calculations suggest that the presence of a phenyl ring can stabilize the transition state conformations through resonance effects, thereby lowering the inversion energy barrier by approximately 3 kcal/mol compared to analogous molecules lacking a phenyl substituent [].

Q5: Can dimethyl sulfoxide (DMSO) act as a methanesulfinylating agent for benzyl halides?

A5: Yes, under specific conditions, DMSO can act as a source of "S(O)Me". A method utilizing phenyltrimethylammonium tribromide as a mediator facilitates nucleophilic substitution and oxygen transformation, enabling the direct synthesis of benzyl methyl sulfoxides from benzyl halides using DMSO as both solvent and reagent [].

Q6: How is this compound used in studying the stereochemical aspects of the Pummerer reaction?

A6: this compound, especially its deuterated analogs, serves as a valuable probe for investigating the stereochemistry of the Pummerer rearrangement [, , ]. By analyzing the deuterium content and distribution in the reaction products using techniques like NMR and mass spectrometry, researchers gain insights into the diastereotopic selectivity and isotope effects operating during the deprotonation of oxysulfonium cation intermediates [, , ].

Q7: Can this compound be used to study internal return in isotopic exchange reactions?

A7: Yes, studies using deuterated analogs of this compound and a related bridged biaryl sulfoxide have provided evidence for internal return occurring during isotopic exchange processes []. This was particularly notable in the exchange reaction of the biaryl sulfoxide within a tert-butyl alcohol-O-d environment [].

Q8: How does complexation with crown ethers impact the catalytic activity of cytochrome c proteins towards this compound oxidation?

A8: While cytochrome c proteins are not naturally enzymatic, supramolecular complexation with 18-crown-6 in methanol transforms them into catalytically active synzymes capable of enantioselective sulfoxide oxidation []. This complexation modifies the heme coordination environment, enabling the oxidation of the (S)-enantiomer of this compound at low temperatures []. Interestingly, horse heart and pigeon breast cytochrome c exhibit higher activity and enantioselectivity than yeast cytochrome c in this system [].

Q9: Can microbial biotransformation be employed to produce enantiomerically enriched this compound derivatives?

A9: Research suggests that specific microorganisms, such as Helminthosporium species NRRL 4671, can enantioselectively oxidize prochiral sulfides to yield chiral sulfoxides [, , , ]. This biocatalytic approach has been successfully applied to the synthesis of various chiral ortho-, meta-, and para-substituted benzyl methyl sulfoxides [, , , ].

Q10: How can micellar electrokinetic chromatography (MEKC) be utilized in the kinetic resolution of this compound?

A10: MEKC provides a rapid and efficient method for the simultaneous analysis of this compound and its corresponding sulfide []. This is particularly valuable for monitoring the kinetic resolution of racemic this compound using enzymes like dimethyl sulfoxide reductase from Rhodobacter sphaeroides f. sp. denitrificans, which exhibits selectivity for the (S)-enantiomer []. By monitoring the reaction progress, the (R)-enantiomer can be recovered with high enantiomeric excess [].

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